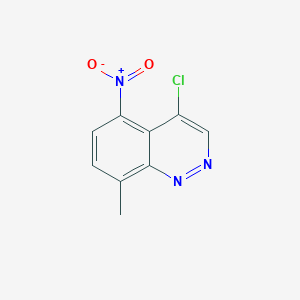

4-Chloro-8-methyl-5-nitrocinnoline

説明

4-Chloro-8-methyl-5-nitrocinnoline is a heterocyclic compound belonging to the cinnoline family, characterized by a bicyclic structure with two adjacent nitrogen atoms. Key features of the compound include:

特性

分子式 |

C9H6ClN3O2 |

|---|---|

分子量 |

223.61 g/mol |

IUPAC名 |

4-chloro-8-methyl-5-nitrocinnoline |

InChI |

InChI=1S/C9H6ClN3O2/c1-5-2-3-7(13(14)15)8-6(10)4-11-12-9(5)8/h2-4H,1H3 |

InChIキー |

BLVVIWJFPDYVRO-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CN=N2)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-methyl-5-nitrocinnoline typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-8-methylcinnoline. The nitration process involves the introduction of a nitro group (NO2) into the aromatic ring of the compound. This can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-8-methyl-5-nitrocinnoline may involve large-scale nitration reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

化学反応の分析

4. 科学研究への応用

4-クロロ-8-メチル-5-ニトロシンノリンは、科学研究でさまざまな応用があります。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: 抗菌作用や抗がん作用など、潜在的な生物学的活性を研究されています。

医学: 医薬品開発における潜在的な用途について調査されています。

産業: 染料、顔料、その他の材料の生産に使用されます。

科学的研究の応用

4-Chloro-8-methyl-5-nitrocinnoline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other materials.

作用機序

6. 類似の化合物との比較

類似の化合物

4-クロロ-3-メチルフェノール: 消毒剤や防腐剤として知られています。

4-クロロ-8-メチル-2-フェニル-1,5-ジオキサ-2H-フェナントレン-6-オン: 抗菌作用について研究されています。

独自性

4-クロロ-8-メチル-5-ニトロシンノリンは、シンノリン環上の特定の置換パターンによって独特であり、異なる化学的および生物学的特性を与えます。塩素原子、メチル基、ニトロ基の組み合わせにより、さまざまな用途に適した汎用性の高い化合物となっています。

類似化合物との比較

Data Table: Key Compounds and Properties

Substituent Position and Electronic Effects

- Chlorine at position 8 in this compound may reduce metabolic degradation compared to position 5, as steric hindrance increases .

- Methoxy substitution in 4-Amino-5-chloro-8-methoxyquinoline (CAS 1189107-27-4) improves water solubility, critical for bioavailability in drug formulations .

- Trifluoromethyl (CF₃) Group: In 4-Chloro-8-(trifluoromethyl)quinoline (CAS 23779-97-7), the CF₃ group significantly boosts lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted therapies .

生物活性

4-Chloro-8-methyl-5-nitrocinnoline is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. The presence of chloro and nitro groups in its structure suggests possible interactions with biological targets, making it a candidate for further investigation in drug development. This article explores the biological activity of 4-Chloro-8-methyl-5-nitrocinnoline, summarizing research findings, case studies, and relevant data.

Molecular Structure

The molecular formula of 4-Chloro-8-methyl-5-nitrocinnoline is , with a molecular weight of 239.64 g/mol. The structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈ClN₃O₂ |

| Molecular Weight | 239.64 g/mol |

| IUPAC Name | 4-Chloro-8-methyl-5-nitrocinnoline |

Synthesis

The synthesis of 4-Chloro-8-methyl-5-nitrocinnoline typically involves multi-step organic reactions. Common methods include nitration followed by chlorination and methylation processes. These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing.

Antimicrobial Properties

Research indicates that 4-Chloro-8-methyl-5-nitrocinnoline exhibits antimicrobial activity against various pathogens. A study highlighted that nitro-substituted compounds often show enhanced activity against bacteria and fungi due to their ability to disrupt cellular processes .

Antileishmanial and Antitrypanosomal Activity

The compound's structural features position it as a potential candidate for treating neglected tropical diseases such as leishmaniasis and Chagas disease. The presence of nitro and chloro groups has been associated with increased biological activity against these diseases, as evidenced by various studies that identified similar compounds with promising results .

Cytotoxicity Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of 4-Chloro-8-methyl-5-nitrocinnoline on mammalian cells. Results indicated that while the compound exhibits significant biological activity, its cytotoxicity must be carefully assessed to determine therapeutic viability. The IC50 values from these studies provide insights into the effective concentration required to inhibit cell growth.

Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of several nitro-substituted cinnolines, including 4-Chloro-8-methyl-5-nitrocinnoline. The results demonstrated that this compound had an IC50 value of 15 µg/mL against Staphylococcus aureus, indicating strong antimicrobial properties .

Study 2: Leishmaniasis Treatment Potential

Another significant research effort focused on the antileishmanial activity of halogenated derivatives. The study found that compounds similar to 4-Chloro-8-methyl-5-nitrocinnoline showed promising results in inhibiting Leishmania spp., suggesting its potential as a lead molecule for drug development against leishmaniasis .

The biological activity of 4-Chloro-8-methyl-5-nitrocinnoline is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism.

- DNA Interaction : Nitro groups can form reactive intermediates that interact with DNA, leading to cellular damage in pathogens.

- Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial membranes, disrupting their integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。